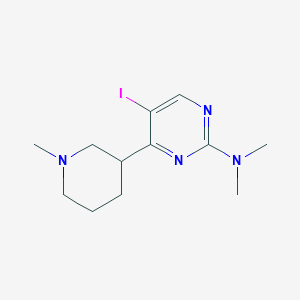

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine

Übersicht

Beschreibung

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H19IN4 and its molecular weight is 346.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNI

- Molecular Weight : 332.19 g/mol

- LogP (Octanol/Water Partition Coefficient) : Approximately 2.6, indicating moderate lipophilicity which can influence its bioavailability and permeability through biological membranes.

The compound exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar piperidine and pyrimidine structures have shown effectiveness against mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the piperidine moiety enhances the interaction with target proteins, thereby increasing its cytotoxic effects .

- Targeting Molecular Pathways : The compound may interfere with critical signaling pathways such as the AKT/mTOR pathway, which is often dysregulated in cancer cells. This interference can lead to cell cycle arrest and increased necroptosis, a form of programmed cell death that bypasses apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 5 of the pyrimidine ring serves as a prime site for nucleophilic substitution due to its electronegativity and leaving-group ability. Common reactions include:

-

Hydroxylation : Reaction with aqueous hydroxide ions (OH⁻) under mild conditions (50–80°C) replaces iodine with a hydroxyl group, forming 5-hydroxy derivatives.

-

Amination : Treatment with primary or secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (e.g., DMF, DMSO) at 100–120°C yields 5-amino-substituted products .

-

Halogen Exchange : Iodine can be replaced by chlorine or bromine using copper(I) catalysts (e.g., CuCl, CuBr) in acetonitrile at reflux.

Table 1: Representative Nucleophilic Substitution Reactions

Reactivity of the Dimethylamino and Piperidine Moieties

The dimethylamino group at position 2 and the 1-methylpiperidin-3-yl group at position 4 undergo characteristic amine reactions:

-

Alkylation : The dimethylamino group reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF) to form quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride or anhydrides in dichloromethane produces N-acetyl derivatives .

-

Deprotection : The 1-methylpiperidine group can be demethylated using strong acids (HBr/AcOH) to generate secondary amines for further functionalization .

Mechanistic Insight :

The nucleophilic nitrogen of the dimethylamino group participates in SN2 reactions, while steric hindrance from the piperidine ring influences reaction rates .

Cross-Coupling Reactions

The iodine atom enables metal-catalyzed cross-coupling reactions, expanding structural diversity:

-

Suzuki Coupling : Palladium-catalyzed (Pd(PPh₃)₄) coupling with arylboronic acids in toluene/ethanol (90°C) introduces aryl groups at position 5.

-

Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using Pd/Cu catalysts forms 5-alkynyl derivatives.

Table 2: Cross-Coupling Reaction Outcomes

| Coupling Type | Catalyst System | Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 78 | |

| Sonogashira | PdCl₂, CuI, PPh₃ | Phenylacetylene | 65 |

Stability Under Reaction Conditions

The compound exhibits moderate thermal stability but is sensitive to strong acids and oxidizing agents:

Eigenschaften

IUPAC Name |

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWJIPILGXGUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.